molecular formula C14H14F3NO3S B2906007 N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1351616-75-5

N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2906007
CAS RN: 1351616-75-5
M. Wt: 333.33
InChI Key: TWNGVPTTZHQFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, also known as DB869, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. DB869 is a sulfonamide derivative that has been found to exhibit potent anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases.

Mechanism of Action

N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exerts its anti-inflammatory effects by inhibiting the activity of IKKβ, a protein that plays a key role in the activation of the NF-κB pathway. The NF-κB pathway is a signaling pathway that is involved in the production of pro-inflammatory cytokines and chemokines. By inhibiting the activity of IKKβ, N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide prevents the activation of the NF-κB pathway, leading to a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to exhibit potent anti-inflammatory effects in preclinical studies. In animal models of inflammatory diseases, N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the production of ROS and NO, which are known to contribute to inflammation. These effects suggest that N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has the potential to be a promising candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is its potent anti-inflammatory effects, which make it a promising candidate for the treatment of various inflammatory diseases. Additionally, the synthesis method of N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is relatively straightforward, making it a viable option for large-scale production. However, one of the limitations of N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is its potential toxicity, which needs to be further evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the research on N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide. Firstly, further studies are needed to evaluate the potential toxicity of N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide in preclinical and clinical studies. Additionally, more research is needed to explore the potential applications of N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide in the treatment of various inflammatory diseases. Furthermore, the mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide needs to be further elucidated to better understand its anti-inflammatory effects. Finally, the synthesis method of N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide needs to be optimized to improve the overall yield and purity of the compound.

Synthesis Methods

The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves several steps, starting with the reaction of 2,5-dimethylfuran-3-methanol with trifluoromethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide. The overall yield of this synthesis method is around 40-50%, making it a viable option for large-scale production of N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide.

Scientific Research Applications

N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential applications in the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. In preclinical studies, N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has been found to exhibit potent anti-inflammatory effects by inhibiting the activity of a protein called IKKβ, which is involved in the production of pro-inflammatory cytokines. Additionally, N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to contribute to inflammation.

properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3S/c1-9-6-11(10(2)21-9)8-18-22(19,20)13-5-3-4-12(7-13)14(15,16)17/h3-7,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNGVPTTZHQFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2,5-dimethylfuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

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